(2-(Hydroxymethyl)piperidin-1-yl)(4-iodophenyl)methanone
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Overview
Description
(2-(Hydroxymethyl)piperidin-1-yl)(4-iodophenyl)methanone is a compound that features a piperidine ring substituted with a hydroxymethyl group and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Hydroxymethyl)piperidin-1-yl)(4-iodophenyl)methanone typically involves the reaction of piperidine derivatives with iodophenyl compounds. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product .
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carbonyl group.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of (2-(Formyl)piperidin-1-yl)(4-iodophenyl)methanone.
Reduction: Formation of (2-(Hydroxymethyl)piperidin-1-yl)(4-phenyl)methanone.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators .
Medicine: The compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of new materials and as a building block for various chemical processes .
Mechanism of Action
The mechanism of action of (2-(Hydroxymethyl)piperidin-1-yl)(4-iodophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The iodophenyl group can enhance binding affinity through halogen bonding interactions .
Comparison with Similar Compounds
- (4-(Hydroxymethyl)piperidin-1-yl)(2-iodophenyl)methanone
- (4-(Dimethylamino)piperidin-1-yl)(2-iodophenyl)methanone)
Comparison: Compared to its analogs, (2-(Hydroxymethyl)piperidin-1-yl)(4-iodophenyl)methanone exhibits unique properties due to the position of the hydroxymethyl group and the iodophenyl group. These structural differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C13H16INO2 |
---|---|
Molecular Weight |
345.18 g/mol |
IUPAC Name |
[2-(hydroxymethyl)piperidin-1-yl]-(4-iodophenyl)methanone |
InChI |
InChI=1S/C13H16INO2/c14-11-6-4-10(5-7-11)13(17)15-8-2-1-3-12(15)9-16/h4-7,12,16H,1-3,8-9H2 |
InChI Key |
CTCFZGFYFBWTMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CO)C(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
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